N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide
Description
Properties
CAS No. |
690639-14-6 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-17(18-9-11-4-2-1-3-5-11)14-6-12-7-15-16(22-10-21-15)8-13(12)19-14/h1-8,19H,9-10H2,(H,18,20) |
InChI Key |
MILPPEFILWAYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hemetsberger-Knittel Cyclization
Procedure :
Friedel-Crafts Acetylation and Hydrolysis
Procedure :
- 1-(Phenylsulfonyl)indole undergoes Friedel-Crafts acetylation with acetic anhydride/AlCl₃, followed by hydrolysis to yield 3-acylindoles.
Conditions : - Ac₂O/AlCl₃, 25°C, 2 h (acetylation).
- K₂CO₃/MeOH, reflux, 2 h (hydrolysis).
Yield : 79–96%.
Carboxamide Formation
The carboxylic acid intermediate is converted to the carboxamide via activation and coupling.
Activation with BOP Reagent
Procedure :
Mixed Anhydride Method
Procedure :
- The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which reacts with benzylamine.
Conditions : - EtOAc, −20°C, 30 min.
Yield : 70–88%.
N-Benzylation Strategies
Direct Alkylation of Indole Nitrogen
Procedure :
Reductive Amination
Procedure :
- 5H-dioxolo[4,5-f]indole-6-carboxaldehyde reacts with benzylamine and NaBH₃CN.
Conditions : - MeOH, rt, 12 h.
Yield : 68–74%.
Integrated Synthetic Routes
Route A: Sequential Cyclization and Coupling
Route B: One-Pot Ugi-Schlittler-Müller Reaction
Procedure :
- Multi-component Ugi reaction of 2,2-dimethoxyacetaldehyde, benzylamine, benzoic acid, and isocyanide, followed by acid-catalyzed cyclization.
Conditions : - 37% HCl/dioxane (1:1), rt, 12 h.
Yield : 62–68%.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hemetsberger-Knittel | Azidoester cyclization | 60–75 | High regioselectivity | Long reaction time |
| BOP Coupling | Carboxamide formation | 66–85 | Mild conditions | Costly reagents |
| Ugi-Schlittler-Müller | Multi-component synthesis | 62–68 | Atom economy | Limited substrate scope |
Critical Reaction Parameters
- Temperature : Cyclization reactions require >100°C, while coupling steps proceed at rt.
- Catalysts : AlCl₃ (Friedel-Crafts), BOP (amide coupling), and Pd/C (hydrogenation).
- Solvents : DMF (alkylation), dioxane (cyclization), and MeOH (hydrolysis).
Analytical Validation
- ¹H NMR : Characteristic signals for the dioxolo ring (δ 5.90–6.10 ppm, OCH₂O) and benzyl group (δ 4.30–4.50 ppm, Ar-CH₂).
- HPLC Purity : >95% for all routes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antitumor, antiviral, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Core Structural Variations
The [1,3]dioxolo[4,5-f]indole core is shared with several analogs but modified in key ways:
- 5H-[1,3]dioxolo[4,5-f]indol-6(7H)-one (): Replaces the carboxamide with a ketone at C6, reducing hydrogen-bonding capacity.
- 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one (): Features an isoindole core with fluorine substituents, enhancing metabolic stability and electronegativity.
- N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (): Utilizes a non-fused indole core with a benzoylphenyl group at position 2, emphasizing lipid-lowering activity.
Substituent Effects
- Benzyl Carboxamide vs.
- Fluorine Substituents : Difluoro derivatives () exhibit pesticidal activity, suggesting that electronegative groups enhance bioactivity in agrochemical contexts .
Comparative Data Table
Biological Activity
Antimicrobial Activity
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide has demonstrated promising antimicrobial properties, particularly against certain bacterial and fungal strains.
Antibacterial Activity:
The compound has shown notable efficacy against:
- Pseudomonas aeruginosa
- Bacillus cereus
- Staphylococcus aureus
In comparative studies, the activity of this compound against these bacterial strains was found to be comparable to reference drugs such as cefotaxime and piperacillin .
Antifungal Activity:
Research has indicated that the compound exhibits antifungal properties, particularly against Candida albicans. Its activity against this fungal strain was found to be comparable to the reference drug nystatin .
Anticancer Potential
One of the most promising aspects of this compound's biological activity is its potential anticancer properties. A study involving ovarian cancer xenografts in nude mice revealed significant tumor growth suppression .
| Cancer Type | Model | Tumor Growth Suppression |
|---|---|---|
| Ovarian Cancer | Xenografts in nude mice | 100.0 ± 0.3% |
This remarkable efficacy suggests that this compound could be a potential candidate for ovarian cancer treatment, warranting further investigation into its mechanisms of action and potential clinical applications.
Molecular Interactions
The biological activity of this compound is closely linked to its interactions with various biological macromolecules. Studies have focused on:
- Protein binding: The compound's ability to interact with specific protein targets, potentially influencing cellular processes.
- Enzyme inhibition: Its capacity to modulate enzymatic activities, which could explain its diverse biological effects.
- Receptor interactions: The compound's potential to bind to and influence cellular receptors, possibly contributing to its pharmacological effects.
Structure-Activity Relationship
The unique structure of this compound contributes significantly to its biological activity. Key structural features include:
- The dioxolo ring system
- The benzyl group
- The carboxamide functionality
These structural elements not only enhance its biological activity but also provide opportunities for further chemical modifications that could lead to novel therapeutic agents with improved efficacy or specificity.
Future Directions
The promising biological activities of this compound open up several avenues for future research:
- Detailed mechanism of action studies for its antimicrobial and anticancer properties
- Structure-activity relationship studies to develop more potent derivatives
- In vivo studies to assess its efficacy and safety in animal models
- Potential combination therapies, especially in cancer treatment
- Investigation of its effects on other biological targets and potential therapeutic applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
